molecular formula C9H17NO2 B1470154 1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol CAS No. 1394722-26-9

1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol

Cat. No.: B1470154
CAS No.: 1394722-26-9
M. Wt: 171.24 g/mol
InChI Key: MZNPODWMBISQKT-UHFFFAOYSA-N
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Description

1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol is a chemical compound with the molecular formula C9H17NO2. It is characterized by a cyclobutane ring substituted with a morpholinylmethyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with morpholine in the presence of a reducing agent. One common method is the reductive amination of cyclobutanone with morpholine using sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent such as methanol or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The morpholinylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a wide range of functionalized cyclobutane compounds .

Scientific Research Applications

1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets. The morpholinyl group can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    1-[(Morpholin-4-yl)methyl]cyclohexan-1-ol: Contains a cyclohexane ring, offering different steric and electronic properties.

    1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol: Features a cyclopropane ring, which is smaller and more strained compared to cyclobutane.

Uniqueness: 1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. The cyclobutane ring provides a balance between ring strain and stability, making it a versatile scaffold for various chemical transformations and applications .

Properties

IUPAC Name

1-(morpholin-4-ylmethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9(2-1-3-9)8-10-4-6-12-7-5-10/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNPODWMBISQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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